molecular formula C24H21N3O4 B11195725 N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide

Cat. No.: B11195725
M. Wt: 415.4 g/mol
InChI Key: VPULOFUKUTYEPT-UHFFFAOYSA-N
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Description

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide is a benzohydrazide derivative featuring a pyrrolidinone core substituted with a 4-phenoxyphenyl group and a 2-methylbenzohydrazide moiety. The 4-phenoxyphenyl group may enhance lipophilicity and membrane penetration, while the pyrrolidinone ring could contribute to conformational stability.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide

InChI

InChI=1S/C24H21N3O4/c1-16-7-5-6-10-20(16)23(29)26-25-21-15-22(28)27(24(21)30)17-11-13-19(14-12-17)31-18-8-3-2-4-9-18/h2-14,21,25H,15H2,1H3,(H,26,29)

InChI Key

VPULOFUKUTYEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Succinic Acid Derivatives

Method 1: Dieckmann Cyclization

  • Starting material : Diethyl succinate and 4-phenoxyaniline.

  • Procedure :

    • React diethyl succinate with 4-phenoxyaniline in toluene under reflux (110°C, 12 h) to form N-(4-phenoxyphenyl)succinamic acid ethyl ester.

    • Perform Dieckmann cyclization using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C→RT, yielding Intermediate A.

  • Yield : 68–72%.

Method 2: Microwave-Assisted Cyclization

  • Conditions : Microwave irradiation (150°C, 30 min) with catalytic p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF).

  • Advantages : Reduced reaction time (≤1 h) and improved yield (75–80%).

Synthesis of 2-Methylbenzohydrazide (Intermediate B)

Hydrazinolysis of 2-Methylbenzoic Acid Derivatives

Procedure :

  • Convert 2-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux (2 h).

  • React the acyl chloride with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 0°C→RT.

  • Yield : 85–90%.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Reaction Conditions :

  • Solvent : Anhydrous xylene or toluene.

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.

  • Temperature : 150°C, 6–8 h under nitrogen.

  • Mechanism : The hydrazide nucleophile attacks the carbonyl at C3 of the pyrrolidinone ring.

Procedure :

  • Combine Intermediate A (1 eq), Intermediate B (1.2 eq), and Et₃N (2 eq) in xylene.

  • Reflux until completion (monitored by TLC).

  • Cool, filter, and recrystallize from ethanol.

  • Yield : 65–70%.

Catalytic Acid-Mediated Coupling

Alternative Method :

  • Use o-phosphoric acid (2 drops) in methanol under reflux (3 h).

  • Advantages : Shorter reaction time (3 h) but lower yield (55–60%).

Purification and Characterization

Recrystallization

  • Solvent : Ethanol or ethyl acetate/hexane (3:1).

  • Purity : ≥95% (HPLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):

    • δ 10.2 (s, 1H, NH), 7.6–6.8 (m, 9H, aromatic), 3.1–2.8 (m, 4H, pyrrolidinone), 2.4 (s, 3H, CH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantages
Dieckmann CyclizationNaH, THF, 0°C→RT68–7293Scalable, high regioselectivity
Microwave CyclizationPTSA, DMF, 150°C (microwave)75–8095Rapid, energy-efficient
Acid-Mediated Couplingo-H₃PO₄, MeOH, reflux55–6090Simplified workup

Challenges and Optimization Strategies

Side Reactions

  • Formation of N-(arylalkyl)benzothiazinamine impurities : Observed when water is present during coupling.

    • Mitigation : Use anhydrous solvents and molecular sieves.

Regioselectivity in Pyrrolidinone Substitution

  • Issue : Competing substitution at C2 vs. C3.

    • Solution : Employ bulky bases (e.g., DBU) to favor C3 attack.

Industrial-Scale Considerations

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported PTSA) reduce waste.

  • Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction time .

Chemical Reactions Analysis

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C24H21N3O5C_{24}H_{21}N_{3}O_{5} and a molecular weight of 431.45 g/mol. Its structure includes a pyrrolidine ring, which is substituted with a phenoxyphenyl group and a benzohydrazide moiety. This unique combination enhances its biological activity and chemical reactivity, making it a candidate for various applications in pharmaceuticals and materials science.

Anticancer Activity

Research indicates that compounds similar to N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide exhibit promising anticancer properties. Preliminary studies suggest that the compound may interact with specific biological targets involved in cancer progression. For example, related hydrazides have shown effectiveness in inhibiting tumor growth in various cancer cell lines.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity, similar to other compounds containing phenoxy groups. Studies have demonstrated that derivatives of hydrazides can exhibit varying degrees of antibacterial activity, indicating that this compound may also possess such properties.

Anti-inflammatory Effects

Compounds with similar hydrazide backbones have been reported to exhibit anti-inflammatory effects. This suggests that this compound could be explored for its potential to mitigate inflammatory processes within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study FocusFindings
Anticancer ActivityCompounds structurally similar to this compound showed significant inhibition of cancer cell proliferation in vitro.
Antimicrobial TestingDerivatives exhibited varying degrees of antimicrobial activity against common bacterial strains, suggesting potential therapeutic applications.
Inflammatory ResponsePreliminary data indicated that certain modifications to the compound could enhance its anti-inflammatory properties in model systems.

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents across multiple disease areas.

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The pyrrolidinyl ring and phenoxyphenyl group play crucial roles in binding to target proteins, leading to the modulation of biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

BHBM (N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide)
  • Structure: Contains a brominated hydroxybenzylidene group instead of the pyrrolidinone-phenoxyphenyl system.
  • Mechanism : Inhibits fungal glucosylceramide (GlcCer) synthesis by disrupting ceramide trafficking, leading to cell division defects .
  • Key Difference: The bromine atom and hydroxy group in BHBM enhance target specificity for fungal enzymes, whereas the target compound’s phenoxyphenyl group may alter binding kinetics.
D0 (3-bromo-N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide)
  • Structure : A dibrominated derivative of BHBM.
  • Activity : Higher potency than BHBM due to dual bromination, which improves fungal membrane interaction .
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide
  • Structure : Differs by a 4-propoxyphenyl group and a 2-hydroxybenzohydrazide moiety.
  • Properties : Predicted logP = 1.38 (higher lipophilicity than BHBM) and pKa = 8.35, suggesting better solubility at physiological pH .
  • Implication: The phenoxy group in the target compound may offer similar lipophilicity but with altered metabolic stability.
Thiohydantoin and Isonicotinohydrazide Derivatives
  • Examples: Compounds like N'-(2,5-dioxo-1-(m-tolyl)pyrrolidin-3-yl)isonicotinohydrazide ().
  • Activity : Exhibit antibacterial rather than antifungal effects, highlighting the critical role of the benzohydrazide moiety in targeting fungal pathways .

Mechanistic Insights

  • Shared Pathway : BHBM, D0, and the target compound likely inhibit fungal sphingolipid biosynthesis, a pathway absent in mammals .
  • Divergence : The absence of halogenation in the target compound may reduce potency but improve selectivity.

Physicochemical Properties

Compound logP Melting Point (°C) Key Structural Features
Target Compound N/A N/A 4-phenoxyphenyl, 2-methylbenzohydrazide
BHBM ~2.5* N/A 3-bromo-4-hydroxybenzylidene
D0 ~3.0* N/A Dual bromination
N'-[4-propoxyphenyl... 1.38 N/A 4-propoxyphenyl, 2-hydroxybenzohydrazide
Compound 3C N/A 200–202 Isonicotinohydrazide, m-tolyl

*Estimated based on bromination and hydroxyl group contributions.

Biological Activity

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide is a synthetic organic compound with a complex structure characterized by a pyrrolidine ring and various functional groups. Its molecular formula is C24H21N3O5C_{24}H_{21}N_{3}O_{5} with a molecular weight of 431.45 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The structural complexity of this compound allows for multiple interactions within biological systems. Key structural features include:

  • Pyrrolidine Ring : Provides a framework for biological activity.
  • Phenoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Dioxo and Benzohydrazide Moieties : Contribute to its reactivity and biological effects.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several pharmacological properties, including:

  • Anticancer Activity : Similar compounds have demonstrated effectiveness against various cancer cell lines.
  • Antimicrobial Properties : Related structures have shown activity against bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound may interact with specific biological targets such as enzymes or receptors. Interaction studies typically involve:

  • Binding Affinity Assessments : Determining how well the compound binds to target proteins.
  • Molecular Docking Simulations : Predicting the interaction between the compound and its biological targets.
  • In Vitro Assays : Evaluating the biological effects in cell cultures.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
N'-[(4-chlorophenyl)(4-methoxyphenyl)methyl]hydrazineSimilar hydrazine coreAnticancer activity
4-(Phenoxymethyl)anilinePhenoxy group presentAntimicrobial properties
2-MethylbenzohydrazideCommon hydrazide backboneAnti-inflammatory effects

Case Studies and Research Findings

Recent research has indicated promising results for this compound in various experimental settings:

  • Anticancer Studies : A study demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
  • Inflammation Models : Animal studies showed that administration of this compound reduced markers of inflammation in models of acute and chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide and its analogs?

  • Methodological Answer : The compound can be synthesized via hydrazide formation through refluxing esters with hydrazine hydrate in ethanol (3–5 hours). For example, hydrazides are typically prepared by reacting esters (e.g., methyl/ethyl benzoates) with excess hydrazine hydrate (99%) under reflux, followed by recrystallization . Intermediate pyrrolidinone derivatives can be synthesized using cyclocondensation reactions with substituted anilines or via coupling reactions (e.g., with 4-phenoxyphenyl groups) under acidic or catalytic conditions .
  • Key Parameters :
Reaction StepSolventCatalystTemperatureYield RangeReference
Hydrazide FormationEthanolNoneReflux (~78°C)65–82%
CyclocondensationAcetic AcidNoneRT to 80°C53–67%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming the hydrazide backbone (NH peaks at δ 8.5–10.5 ppm) and pyrrolidinone ring protons (δ 2.5–5.0 ppm). Aromatic protons from the phenoxyphenyl group appear as multiplets in δ 6.8–7.6 ppm .
  • IR Spectroscopy : Key stretches include C=O (1640–1680 cm⁻¹ for hydrazide and pyrrolidinone), NH (3190–3250 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and structural motifs (e.g., loss of CO or phenoxy groups) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the pyrrolidinone core be investigated?

  • Methodological Answer : Mechanistic studies require kinetic monitoring (e.g., via in situ IR or HPLC) and isotopic labeling (e.g., 15N/13C tracing). For example:
  • Isotopic Labeling : Use 15N-labeled hydrazines to track bond formation in the hydrazide moiety .
  • Computational Modeling : Density Functional Theory (DFT) calculations can model transition states for cyclization steps, identifying rate-determining stages .
  • Intermediate Trapping : Quench reactions at intervals (e.g., 30 min, 1 hr) to isolate intermediates (e.g., maleic acid adducts) for structural analysis .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar compounds?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., NH peak shifts or C=O stretching frequencies) often arise from solvent polarity, hydrogen bonding, or tautomerism. Resolve these by:
  • Standardized Conditions : Re-run spectra in deuterated DMSO or CDCl3 for consistency .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing peak broadening .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (e.g., C–H⋯O hydrogen bonding patterns in pyrrolidinone derivatives) .

Q. How can factorial design optimize synthetic yield and purity?

  • Methodological Answer : Use a 2k factorial design to test variables like solvent polarity, catalyst loading, and temperature. For example:
  • Factors : Ethanol vs. methanol, hydrazine hydrate equivalents (1.5 vs. 2.0), temperature (70°C vs. 80°C).
  • Response Variables : Yield (%) and HPLC purity (>95%).
  • Analysis : ANOVA identifies significant factors (e.g., temperature and solvent polarity dominate yield) .

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